N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide typically involves the following steps:
Formation of the Imidazole Ring:
Nitration of Benzamide: The benzamide group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The imidazole-propyl intermediate is then coupled with the nitrated benzamide under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to convert the nitro group to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Reduction: N-[3-(1H-imidazol-1-yl)propyl]-2-aminobenzamide.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
3-(1H-imidazol-1-yl)propylamine: A simpler compound with only the imidazole and propylamine groups.
Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is unique due to the presence of both the nitrobenzamide and imidazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-4-1-2-5-12(11)17(19)20)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMZQQPIRTVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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